molecular formula C17H18N4OS B2432959 (2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1171613-05-0

(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2432959
CAS RN: 1171613-05-0
M. Wt: 326.42
InChI Key: PYYHYWXDZOWQMW-UHFFFAOYSA-N
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Description

The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains an indole and a thiazole ring. Indole is a heterocyclic compound that is a core part of many biologically active compounds . Thiazole is another heterocyclic compound that is found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a thiazole ring, and a piperazine ring. The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The piperazine ring is a six-membered ring containing two nitrogen atoms .

Future Directions

The future directions for research on this compound could include further investigation of its biological activities, development of more efficient synthesis methods, and exploration of its potential applications in medicine .

properties

IUPAC Name

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)17(22)15-11-23-16(19-15)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYHYWXDZOWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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